1-Cyclobuten-1-ol, 3-fluoro-

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Sourcing fluorinated cyclic enols often yields saturated analogs lacking ring strain or vinylic electronics. CAS 113984-63-7 (3-fluorocyclobuten-1-ol) delivers a strained cyclobutene core with a vinylic fluorine-unavailable in cyclobutanol substitutes. - Fragment library building block: MW 88.08, XLogP3 0.7, favorable solubility. - Conformationally restricted scaffold for phenyl/alkene bioisosteres. - Metabolic probe: vinylic F vs. saturated cyclobutanol controls. - Available in research-grade quantities with fast dispatch.

Molecular Formula C4H5FO
Molecular Weight 88.08 g/mol
CAS No. 113984-63-7
Cat. No. B3214300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobuten-1-ol, 3-fluoro-
CAS113984-63-7
Molecular FormulaC4H5FO
Molecular Weight88.08 g/mol
Structural Identifiers
SMILESC1C(C=C1O)F
InChIInChI=1S/C4H5FO/c5-3-1-4(6)2-3/h1,3,6H,2H2
InChIKeyDWVKCVZKUUCPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobuten-1-ol, 3-fluoro- Procurement Overview


1-Cyclobuten-1-ol, 3-fluoro- (CAS 113984-63-7), also identified as 3-fluorocyclobuten-1-ol or 3-Fluorocyclobut-1-en-1-ol [1], is a fluorinated cyclobutene derivative with the molecular formula C4H5FO and a molecular weight of 88.08 g/mol [1]. As a strained four-membered cyclic enol containing a vinylic fluorine substituent, this compound exhibits a unique combination of structural features—ring strain, an enolizable hydroxyl group, and a fluorine atom—that confer distinct physicochemical properties relevant to medicinal chemistry and organic synthesis .

Substitution Limitations for 1-Cyclobuten-1-ol, 3-fluoro-


Simple substitution of 1-Cyclobuten-1-ol, 3-fluoro- with a fluorinated cyclobutanol (e.g., trans-3-fluorocyclobutanol, CAS 1262278-60-3) or an unsubstituted cyclobutenol is not scientifically valid due to fundamental structural divergence. The target compound possesses a cyclobutene core—a strained four-membered ring containing a carbon-carbon double bond—which imparts a higher degree of ring strain and distinct electronic properties compared to saturated cyclobutane analogs [1]. This unsaturation directly influences conformational rigidity, π-system interactions, and the electronic environment of the reactive enol moiety, factors that cannot be replicated by a saturated cyclobutanol scaffold . Furthermore, the specific positioning of the fluorine atom on the vinylic carbon alters the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability profile in ways that are not predictable from saturated analogs [1].

1-Cyclobuten-1-ol, 3-fluoro- Quantitative Comparison


Molecular Weight Reduction Due to Unsaturation

The presence of a cyclobutene core instead of a cyclobutane ring results in a measurable reduction in molecular weight (MW). This is a critical parameter in fragment-based drug discovery and for optimizing ligand efficiency metrics. The target compound (MW 88.08 g/mol) is approximately 2 Da lighter than its saturated counterparts, a non-trivial difference for small-molecule fragments [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Predicted Lipophilicity (XLogP3) Profile

The vinylic fluorine and cyclobutene ring system confer a distinct predicted lipophilicity profile. The target compound exhibits an XLogP3 value of 0.7, placing it in a more hydrophilic regime compared to saturated fluorocyclobutanols, which are predicted to have higher logP values [1].

Medicinal Chemistry ADME Prediction Lipophilic Efficiency

Purity Specifications and Commercial Availability

For procurement purposes, the compound is commercially available from reputable vendors at a stated purity of 98% . This purity level is typical for research-grade fluorinated building blocks and is comparable to that offered for common saturated analogs such as trans-3-fluorocyclobutanol (available at 97-98% purity) .

Synthetic Chemistry Quality Control Procurement

Application Scenarios for 1-Cyclobuten-1-ol, 3-fluoro-


FBDD Libraries with Fluorinated Building Blocks

The compound's low molecular weight (88.08 g/mol) [1] and the presence of a vinylic fluorine make it an attractive entry for fragment libraries targeting novel chemical space. Its predicted XLogP3 of 0.7 [1] indicates favorable aqueous solubility, a critical attribute for fragment screening.

Synthesis of Fluorinated Cyclobutene Bioisosteres

The strained cyclobutene core offers a unique scaffold for designing conformationally restricted analogs of phenyl rings or alkenes. The enol moiety can be further functionalized (e.g., etherification, cross-coupling) to generate diverse 3-fluorocyclobutene derivatives with defined stereochemistry.

Vinylic Fluorine Effects on Metabolic Stability and PK

As a fluorinated enol, this compound can be used as a probe to study the impact of vinylic fluorine substitution on metabolic stability, particularly CYP450-mediated oxidation, in comparison to saturated cyclobutanol controls. The cyclobutene ring system is known to exhibit distinct metabolic pathways relative to cyclobutanes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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